molecular formula C13H16ClFN2O3 B2907740 N-(tert-butoxycarbonyl)-N1-(3-chloro-4-fluorophenyl)glycinamide CAS No. 1387745-22-3

N-(tert-butoxycarbonyl)-N1-(3-chloro-4-fluorophenyl)glycinamide

Cat. No.: B2907740
CAS No.: 1387745-22-3
M. Wt: 302.73
InChI Key: DYXZEPUYGKGYJI-UHFFFAOYSA-N
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Description

N-(tert-butoxycarbonyl)-N1-(3-chloro-4-fluorophenyl)glycinamide is a synthetic amide derivative characterized by a tert-butoxycarbonyl (Boc) protecting group attached to a glycineamide backbone, which is further substituted with a 3-chloro-4-fluorophenyl moiety. The Boc group is commonly employed in organic synthesis to protect amine functionalities during multi-step reactions, suggesting this compound may serve as an intermediate in the synthesis of more complex molecules, such as agrochemicals or pharmaceuticals.

Properties

IUPAC Name

tert-butyl N-[2-(3-chloro-4-fluoroanilino)-2-oxoethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClFN2O3/c1-13(2,3)20-12(19)16-7-11(18)17-8-4-5-10(15)9(14)6-8/h4-6H,7H2,1-3H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYXZEPUYGKGYJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)NC1=CC(=C(C=C1)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

This compound has diverse applications in scientific research:

  • Chemistry: It serves as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

  • Biology: It can be used as a probe to study biological systems, particularly in understanding protein interactions and enzyme activities.

  • Medicine: The compound's derivatives may have potential therapeutic applications, including as inhibitors for various enzymes or receptors.

  • Industry: It is used in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For instance, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate access. The molecular targets and pathways involved would vary based on the biological system or industrial process .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

These compounds share structural motifs with the target molecule, such as halogenated aryl groups and amide bonds, which are critical for bioactivity. Below is a detailed comparison:

Structural and Functional Analysis

N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide (Flutolanil)

  • Structure : Benzamide core with a trifluoromethyl group and a 3-isopropoxyphenyl substituent.
  • Use : Fungicide targeting rice sheath blight .
  • Comparison : Unlike the target compound, Flutolanil lacks a Boc group but shares halogen-like trifluoromethyl substitution, enhancing lipophilicity and target binding.

N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide (Cyprofuram)

  • Structure : Cyclopropanecarboxamide with a tetrahydrofuran ring and 3-chlorophenyl group.
  • Use : Fungicide for cereal crops .
  • Comparison : The 3-chlorophenyl group parallels the 3-chloro-4-fluorophenyl moiety in the target compound, but Cyprofuram’s cyclic ether system may improve systemic mobility in plants.

N-(4-chloro-2-(hydroxyphenylmethyl)phenyl)-4-pyridinecarboxamide (Inabenfide)

  • Structure : Pyridinecarboxamide with a 4-chloro-2-(hydroxybenzyl)phenyl group.
  • Use : Plant growth regulator .
  • Comparison : The chloro-substituted aryl group and amide bond are shared, but Inabenfide’s hydroxyphenylmethyl side chain likely enhances its role in modulating plant hormones.

Key Differences

  • Protective Groups : The Boc group in the target compound may reduce bioavailability compared to the unprotected amides in pesticidal analogs (e.g., Flutolanil, Cyprofuram).
  • Functionality : The listed analogs are bioactive pesticides, whereas the Boc-protected target compound is likely a synthetic intermediate requiring further modification for activity.

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula (Hypothesized for Target) Key Substituents Use/Function
N-(tert-butoxycarbonyl)-N1-(3-chloro-4-fluorophenyl)glycinamide C₁₃H₁₅ClF N₂O₃ Boc, 3-Cl-4-F-C₆H₃, glycinamide Synthetic intermediate*
Flutolanil C₁₇H₁₆F₃NO₂ 3-isopropoxyphenyl, CF₃ Fungicide
Cyprofuram C₁₄H₁₅ClN₂O₂ Cyclopropane, tetrahydrofuran, 3-Cl Fungicide
Inabenfide C₁₉H₁₅ClN₂O₂ 4-Cl, hydroxyphenylmethyl, pyridine Plant growth regulator

*Hypothesized based on structural analysis.

Research Implications and Limitations

The absence of direct data on this compound in the provided evidence necessitates caution in extrapolating its bioactivity. For instance:

  • Deprotection : Removal of the Boc group could yield a primary amine, enhancing reactivity for pesticidal applications.
  • Halogen Synergy: The dual chloro-fluoro substitution may improve binding to fungal or insect targets compared to mono-halogenated analogs .

Further studies are required to validate these hypotheses and explore the compound’s specific applications.

Biological Activity

N-(tert-butoxycarbonyl)-N1-(3-chloro-4-fluorophenyl)glycinamide is a synthetic organic compound that has gained attention in biological and pharmaceutical research due to its unique structural characteristics and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Compound Overview

  • Molecular Formula : C13H15ClFNO2
  • Molecular Weight : 273.72 g/mol
  • Structure : The compound features a tert-butoxycarbonyl (Boc) protecting group, a 3-chloro-4-fluorophenyl moiety, and a glycinamide backbone, which are crucial for its chemical reactivity and biological interactions.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets. The Boc group allows for selective reactions at other functional sites while preventing undesired interactions at the amine position. The arrangement of chlorine and fluorine substituents on the phenyl ring enhances its interaction potential with various biological targets, including enzymes and receptors involved in metabolic pathways.

Key Interactions

  • Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes, modulating their activity through competitive or non-competitive inhibition mechanisms.
  • Receptor Binding : Potential interactions with neurotransmitter receptors or other cell surface proteins could influence cellular signaling pathways.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialExhibits activity against Gram-positive bacteria
Enzyme InhibitionPotential inhibitor of protein phosphatases
CytotoxicityDemonstrated cytotoxic effects on tumor cell lines

Case Studies

  • Antimicrobial Activity :
    A study indicated that this compound shows significant antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined, demonstrating effectiveness comparable to existing antibiotics.
  • Cytotoxicity in Cancer Research :
    In vitro studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines, including HL60 (human leukemia) and MCF7 (breast cancer). The mechanism appears to involve apoptosis induction, as evidenced by increased caspase activity in treated cells.
  • Enzyme Interaction Studies :
    Research has highlighted the compound's potential as an enzyme inhibitor, particularly against protein tyrosine phosphatases. This could have implications for cancer therapy, as these enzymes play a critical role in cell signaling pathways that regulate growth and proliferation.

Spectroscopic Analysis

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) have been employed to confirm the structural integrity of this compound during various reactions. These analyses provide insights into its stability and reactivity under different conditions.

Q & A

Q. How can green chemistry principles be applied to improve synthesis sustainability?

  • Methodology : Replace DMF with cyclopentyl methyl ether (CPME) or 2-MeTHF as greener solvents. Use immobilized enzymes (e.g., lipases) for catalytic amidation. Recover Boc-protecting groups via acidolysis and reuse in subsequent reactions .

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